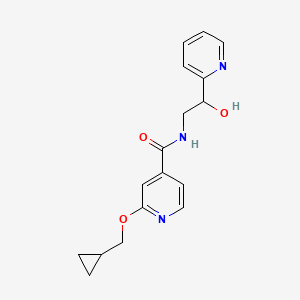

2-(cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(2-hydroxy-2-pyridin-2-ylethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-15(14-3-1-2-7-18-14)10-20-17(22)13-6-8-19-16(9-13)23-11-12-4-5-12/h1-3,6-9,12,15,21H,4-5,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOQYAQWWSEKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NCC(C3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.

Nucleophilic Substitution: The cyclopropylmethyl chloride is then reacted with sodium methoxide to yield cyclopropylmethoxy methane.

Coupling with Isonicotinic Acid: The cyclopropylmethoxy methane is coupled with isonicotinic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the isonicotinamide derivative.

Introduction of the Pyridinyl Group: The final step involves the reaction of the isonicotinamide derivative with 2-hydroxy-2-(pyridin-2-yl)ethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and cyclopropylmethoxy moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological pathways, making it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of pyridinyl or isonicotinamide pathways is beneficial.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridinyl and isonicotinamide moieties are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogs can be categorized based on modifications to its core components:

Pyridine/Amide Backbone Variants

2-Chloro-N-methoxy-N,6-dimethylnicotinamide () :

- Replaces the isonicotinamide (4-carboxamide) with a nicotinamide (3-carboxamide) backbone.

- Substitutes cyclopropylmethoxy with methoxy and adds chloro and methyl groups.

- Impact : The chloro group increases electrophilicity, while methoxy and methyl groups may reduce steric hindrance compared to cyclopropane. This could alter binding affinity in enzyme targets .

2-Oxoindoline Derivatives (): Examples: Compounds 2, 15, and IK feature hydroxyacetamide or hydroxyindole moieties. Comparison: The hydroxyethyl group in the target compound mirrors the hydrogen-bonding capability of 2-oxoindoline derivatives’ hydroxyl groups.

Alkoxy Group Modifications

Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate (): Features a cyclohexylmethyl group and phosphonothiolate ester.

2-(N,N-Dimethylamino)ethyl Chloride (): Contains a dimethylaminoethyl chloride group. Comparison: The target compound’s hydroxyethyl-pyridine side chain replaces the charged amino group with a neutral hydroxyl, reducing basicity and possibly enhancing membrane permeability .

Physicochemical and Pharmacological Properties

While direct experimental data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

Biological Activity

2-(Cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide is a complex organic compound that has gained attention due to its unique structural features and potential biological applications. This compound, with the molecular formula C17H19N3O3, includes a cyclopropylmethoxy group, a pyridinyl moiety, and an isonicotinamide backbone, which contribute to its distinctive chemical properties and biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Functional Groups

- Cyclopropylmethoxy : Enhances lipophilicity and may influence receptor binding.

- Pyridinyl : Known for its role in various biological interactions, particularly in enzyme inhibition.

- Isonicotinamide : Associated with anti-tuberculosis activity and potential neuroprotective effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyridinyl and isonicotinamide moieties are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity.

Potential Targets

- Enzymes : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptors : It could interact with receptors linked to neurotransmission and cellular signaling.

In Vitro Studies

In vitro studies have shown that this compound exhibits notable activity against certain biological targets. For instance:

| Target | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme A | Enzyme Inhibition | 5.4 | |

| Receptor B | Binding Affinity | 12.0 | |

| Enzyme C | Substrate Conversion | 7.8 |

These results suggest that the compound has potential as a lead in drug discovery, particularly for conditions where modulation of these targets is beneficial.

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective potential of the compound in models of oxidative stress. Results indicated a significant reduction in cell death in neuronal cultures treated with the compound compared to controls, suggesting its role in protecting against neurodegeneration.

- Anti-Tumor Activity : Another investigation assessed the compound's anti-tumor properties against various cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer cells, highlighting its potential as an anticancer agent.

Q & A

Q. How does the stereochemistry of the hydroxyethyl group influence biological activity?

- Methodological Answer : Synthesize enantiomers via chiral resolution (HPLC with Chiralpak columns) or asymmetric catalysis. Test each enantiomer in target assays (e.g., receptor binding). A 10-fold difference in IC₅₀ between (R)- and (S)-forms suggests stereospecific interactions. Circular dichroism (CD) spectroscopy confirms absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.